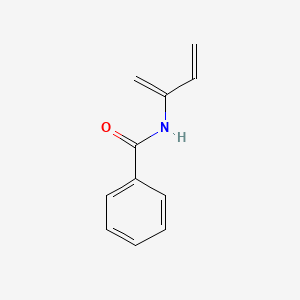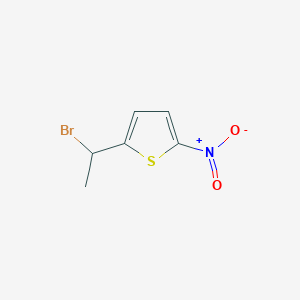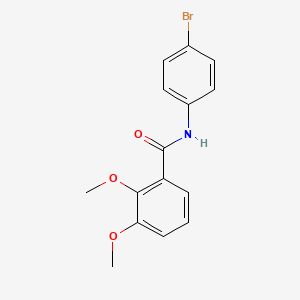
N-(4-bromophenyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2,3-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group attached to a benzamide structure, with two methoxy groups at the 2 and 3 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide typically involves the condensation of 4-bromoaniline with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve the overall sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-bromophenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex in anhydrous conditions.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the methoxy groups can participate in hydrogen bonding and other interactions. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
N-(4-bromophenyl)-2,3-dimethoxybenzamide can be compared to other benzamide derivatives, such as:
N-(4-chlorophenyl)-2,3-dimethoxybenzamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N-(4-fluorophenyl)-2,3-dimethoxybenzamide: Contains a fluorine atom, which can influence its pharmacokinetic properties.
N-(4-methylphenyl)-2,3-dimethoxybenzamide: The presence of a methyl group can alter its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
865664-72-8 |
|---|---|
Formule moléculaire |
C15H14BrNO3 |
Poids moléculaire |
336.18 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-5-3-4-12(14(13)20-2)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
TYYJBICXHQCUAR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


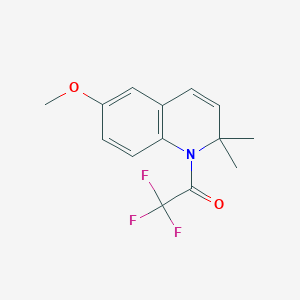
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

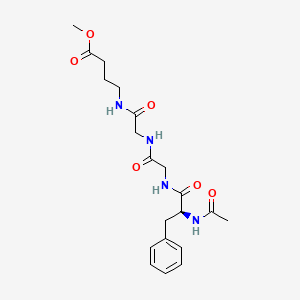

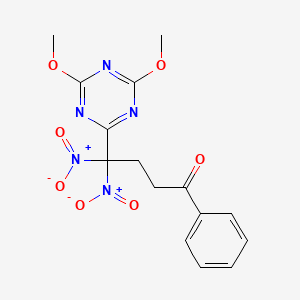
![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)
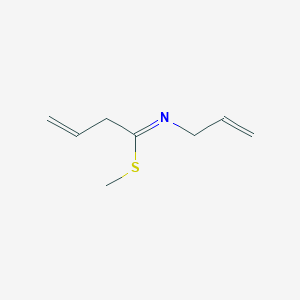
![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
